

# MRS2279 Diammonium: A High-Affinity Pharmacological Tool for P2Y1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | MRS2279 diammonium |           |
| Cat. No.:            | B1676834           | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical component in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target for both basic research and the development of novel antithrombotic therapies.[3] Understanding its function requires precise pharmacological tools. MRS2279 diammonium has emerged as a highly selective and potent competitive antagonist, enabling researchers to dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a comprehensive overview of MRS2279's pharmacological properties, experimental applications, and the signaling pathways it modulates.

# **Pharmacological Profile of MRS2279**

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent activity of the P2Y1 receptor.[6]

## **Data Presentation: Potency and Affinity**



The efficacy of MRS2279 has been quantified across various experimental systems. The following table summarizes its key pharmacological parameters.

| Parameter                                                  | Species/System                                                   | Value   | Reference |
|------------------------------------------------------------|------------------------------------------------------------------|---------|-----------|
| Ki (Inhibition<br>Constant)                                | Human P2Y1<br>Receptor                                           | 2.5 nM  | [4]       |
| P2Y1-R expressing<br>Sf9 cell membranes                    | 13 nM                                                            | [7]     |           |
| IC50 (Half maximal inhibitory concentration)               | ADP (10 μM)-induced platelet aggregation                         | 51.6 nM | [4]       |
| pKB (Apparent<br>Affinity)                                 | ADP-promoted platelet aggregation                                | 8.05    | [4]       |
| Turkey erythrocyte membranes                               | 7.75                                                             | [4]     |           |
| 1321N1 human astrocytoma cells                             | 8.10                                                             | [4]     |           |
| Kd (Dissociation<br>Constant)                              | [3H]MRS2279 binding<br>to human P2Y1-R in<br>CHO or 1321N1 cells | 4-8 nM  | [7]       |
| [3H]MRS2279 binding<br>to human P2Y1-R in<br>Sf9 membranes | 8 nM                                                             | [7]     |           |
| [3H]MRS2279 binding to human platelets                     | 16 nM                                                            | [7]     |           |

# **Selectivity Profile**

A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes, which is essential for attributing observed effects specifically to P2Y1 inhibition.



| Receptor Subtype | Activity  | Reference |
|------------------|-----------|-----------|
| P2Y2             | No effect | [4][5]    |
| P2Y4             | No effect | [4][5]    |
| P2Y6             | No effect | [4][5]    |
| P2Y11            | No effect | [4][5]    |
| P2Y12            | No effect | [5]       |

# **P2Y1** Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation by ADP, the G $\alpha$ q subunit dissociates and activates phospholipase C (PLC) $\beta$ .[9] PLC $\beta$  then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] [10] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279 specifically blocks the initial Gq-mediated pathway, allowing for the isolation of P2Y1-dependent events.



Click to download full resolution via product page



#### P2Y1 Receptor Gq Signaling Pathway

## **Experimental Protocols**

The utility of MRS2279 is demonstrated in its application across various standard assays to probe P2Y1 function.

## **Radioligand Binding Assay (Competition)**

This protocol is used to determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor.

- Materials: Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber filters, scintillation counter.[7][11]
- Procedure:
  - Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell membranes.
  - Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation mixture.
  - Incubate to allow binding to reach equilibrium.
  - Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
  - Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
  - Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 is determined from this curve and used to calculate the Ki value.[11]

# **In Vitro Platelet Aggregation Assay**

This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.

### Foundational & Exploratory





 Materials: Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate), platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist), MRS2279.[3][12]

#### Procedure:

- PRP Preparation: Collect whole blood into an anticoagulant. Centrifuge at a low speed (e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2 x 10<sup>8</sup> platelets/mL) using PPP.[12]
- Assay: Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.
- Add MRS2279 (or vehicle control) and incubate for a specified period.
- Initiate aggregation by adding a known concentration of ADP.
- Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]
- Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle control.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MRS2279 Diammonium: A High-Affinity Pharmacological Tool for P2Y1 Receptor Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676834#mrs2279-diammonium-as-a-pharmacological-tool-for-p2y1]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com